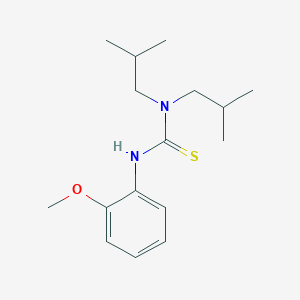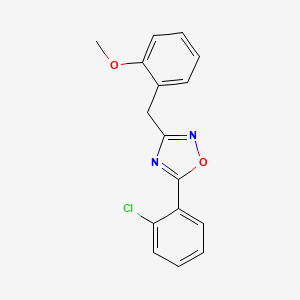
1-(2-fluorobenzoyl)-4-(4-methylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzoyl)-4-(4-methylcyclohexyl)piperazine, also known as Flephedrone, is a synthetic designer drug that belongs to the cathinone class. It is a derivative of piperazine and has stimulant properties similar to those of amphetamines. Flephedrone was first synthesized in 2008 and has gained popularity as a recreational drug due to its euphoric effects. However, its potential as a research chemical has also been explored in recent years.
Mécanisme D'action
1-(2-fluorobenzoyl)-4-(4-methylcyclohexyl)piperazine acts as a reuptake inhibitor of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. It also has weak affinity for the norepinephrine transporter, although its effects on this system are less well understood. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have stimulant effects similar to those of amphetamines. It can increase heart rate, blood pressure, and body temperature, as well as cause euphoria, increased energy, and decreased appetite. However, it can also cause adverse effects such as anxiety, paranoia, and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-fluorobenzoyl)-4-(4-methylcyclohexyl)piperazine as a research chemical is its relative ease of synthesis and availability. It can be obtained from commercial sources and does not require specialized equipment or expertise to produce. However, its potential toxicity and adverse effects must be taken into account when using it in experiments.
List of
Orientations Futures
1. Further studies on the mechanism of action of 1-(2-fluorobenzoyl)-4-(4-methylcyclohexyl)piperazine and its effects on the brain.
2. Exploration of this compound's potential as a treatment for depression and other mood disorders.
3. Investigation of the long-term effects of this compound on the brain and behavior.
4. Development of safer and more effective cathinone derivatives for research purposes.
5. Examination of the potential for addiction and abuse of this compound and other cathinone derivatives.
Conclusion:
This compound is a synthetic designer drug that has gained popularity as a recreational drug, but also has potential as a research chemical. Its ease of synthesis and availability make it an attractive option for researchers, although its potential toxicity and adverse effects must be taken into account. Further research is needed to fully understand its effects on the brain and behavior, as well as its potential as a treatment for mood disorders.
Méthodes De Synthèse
1-(2-fluorobenzoyl)-4-(4-methylcyclohexyl)piperazine can be synthesized through a multi-step process starting with the reaction of 2-fluorobenzoyl chloride with piperazine. The resulting intermediate is then reacted with 4-methylcyclohexanone to yield the final product. The synthesis of this compound is relatively simple and can be achieved using standard laboratory equipment.
Applications De Recherche Scientifique
1-(2-fluorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been studied for its potential as a research chemical in various fields such as neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used to study the effects of cathinone derivatives on the brain and behavior. It has been shown to increase dopamine and serotonin release in the brain, which may contribute to its stimulant effects.
In pharmacology, this compound has been studied for its potential as a treatment for depression and other mood disorders. It has been shown to have antidepressant-like effects in animal models, although further research is needed to determine its efficacy in humans.
In toxicology, this compound has been studied for its potential toxicity and adverse effects. It has been shown to have cardiovascular and respiratory effects, as well as potential for addiction and abuse.
Propriétés
IUPAC Name |
(2-fluorophenyl)-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c1-14-6-8-15(9-7-14)20-10-12-21(13-11-20)18(22)16-4-2-3-5-17(16)19/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIDGCFOJJHHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N,4-trimethyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5883483.png)
![N-[2-(hydroxymethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5883496.png)



![trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol](/img/structure/B5883522.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5883526.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5883537.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B5883550.png)



![3-methyl-N-[4-(propionylamino)phenyl]butanamide](/img/structure/B5883594.png)
